molecular formula C19H20N2O3 B8574772 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2,5-dimethylaniline CAS No. 286371-46-8

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2,5-dimethylaniline

Cat. No. B8574772
CAS RN: 286371-46-8
M. Wt: 324.4 g/mol
InChI Key: RYOSIAALQNJYKP-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2,5-dimethylaniline is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2,5-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2,5-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

286371-46-8

Product Name

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2,5-dimethylaniline

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxy-2,5-dimethylaniline

InChI

InChI=1S/C19H20N2O3/c1-11-8-17(12(2)7-14(11)20)24-16-5-6-21-15-10-19(23-4)18(22-3)9-13(15)16/h5-10H,20H2,1-4H3

InChI Key

RYOSIAALQNJYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=C3C=C(C(=CC3=NC=C2)OC)OC)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (60 wt %, 0.36 g) was added to dimethyl sulfoxide (10 ml), and the mixture was stirred at 50° C. for 30 min and was then cooled to room temperature. 4-Amino-2,5-dimethylphenol (1.23 g) was added to the cooled mixture, and the mixture was stirred at room temperature for 10 min. Next, 4-chloro-6,7-dimethoxyquinoline (1.00 g) was added thereto, and the mixture was stirred at 100° C. overnight. Water was added to the reaction solution, followed by extraction with chloroform. The chloroform layer was then washed with a saturated aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by chromatography on silica gel by development with chloroform/acetone (1/1) to give the title compound.
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